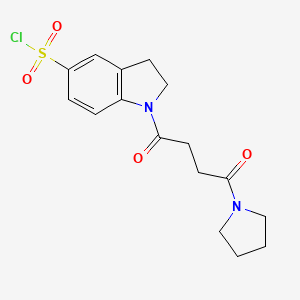
1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl chloride is a complex organic compound that features a unique combination of functional groups, including an indoline core, a sulfonyl chloride group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the indoline derivative with chlorosulfonic acid.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where a pyrrolidinone derivative reacts with the indoline-sulfonyl chloride intermediate.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids and reduction reactions to form sulfinic acids.
Cycloaddition Reactions: The indoline core can participate in 1,3-dipolar cycloaddition reactions to form spirocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition . The indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl chloride can be compared with similar compounds such as:
1-(4-Morpholin-4-ylbutanoyl)indoline-5-sulfonyl chloride: This compound has a morpholine ring instead of a pyrrolidinone moiety, which can affect its reactivity and biological activity.
1-(4-Oxo-4-pyrrolidin-1-ylbutanoyl)indoline-5-sulfonyl fluoride: The fluoride derivative has different reactivity compared to the chloride derivative, particularly in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-(4-oxo-4-pyrrolidin-1-ylbutanoyl)-2,3-dihydroindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S/c17-24(22,23)13-3-4-14-12(11-13)7-10-19(14)16(21)6-5-15(20)18-8-1-2-9-18/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGIXVQKBVZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7877063.png)
![{6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B7877074.png)
![N-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]glycine](/img/structure/B7877076.png)
![1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline](/img/structure/B7877084.png)
![{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid](/img/structure/B7877088.png)
![N-{[1-(cyclobutylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}-N-methylglycine](/img/structure/B7877096.png)
![[{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid](/img/structure/B7877097.png)
![1-[(5-carboxy-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7877111.png)
![3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B7877112.png)

![2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B7877125.png)
![2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)-3-methylbutanoic acid](/img/structure/B7877133.png)
![{3,3-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B7877135.png)
![2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid](/img/structure/B7877139.png)
